![molecular formula C15H17N3O3 B2635351 2-(2-methoxyphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide CAS No. 2176069-85-3](/img/structure/B2635351.png)
2-(2-methoxyphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methoxyphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide is a chemical compound with a complex structure that includes a methoxyphenoxy group and a methylpyrimidinylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide typically involves multiple steps. One common method includes the reaction of 2-methoxyphenol with an appropriate acylating agent to form the 2-methoxyphenoxy intermediate. This intermediate is then reacted with a methylpyrimidinylmethylamine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(2-methoxyphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
2-(2-methoxyphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-(2-methoxyphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
2-(2-methoxyphenoxy)ethylamine: Shares the methoxyphenoxy group but differs in the amine functionality.
1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone: Contains a methoxyphenyl group but has a different overall structure.
Uniqueness
2-(2-methoxyphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
2-(2-methoxyphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-11-7-12(18-10-17-11)8-16-15(19)9-21-14-6-4-3-5-13(14)20-2/h3-7,10H,8-9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEWMFLVJKJBDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CNC(=O)COC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
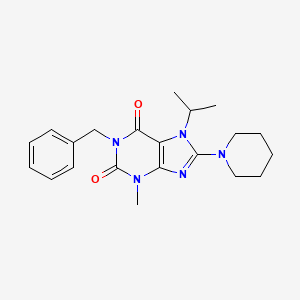
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B2635269.png)
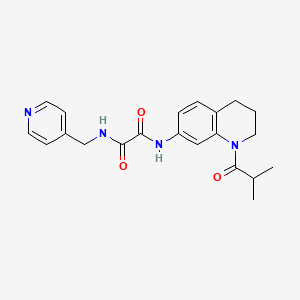
![7-Fluoro-3-{[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2635272.png)
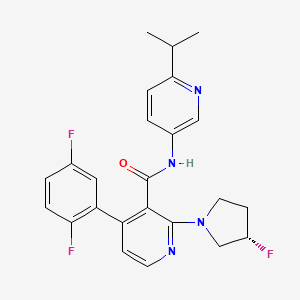
![2,5-dimethoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2635275.png)
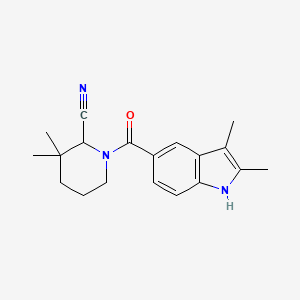
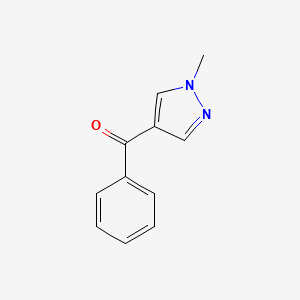
![3,4,5-trimethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2635281.png)
![4-methyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]thiophene-2-carboxamide](/img/structure/B2635283.png)
![4-Chloro-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2635284.png)
![[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2635287.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2635288.png)
![2-[1-(1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2635289.png)
